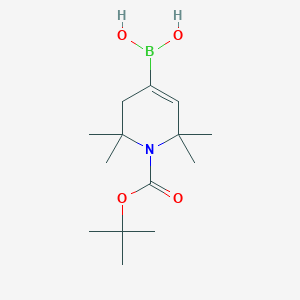

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid

Description

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid is a boronic acid derivative featuring a tetrahydropyridine scaffold substituted with four methyl groups and a tert-butoxycarbonyl (Boc) protecting group. The boronic acid moiety at the 4-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . This compound is structurally distinct from simpler boronic acids (e.g., phenylboronic acid) due to its fused heterocyclic framework, which may influence electronic and steric properties in coupling reactions .

Properties

IUPAC Name |

[2,2,6,6-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO4/c1-12(2,3)20-11(17)16-13(4,5)8-10(15(18)19)9-14(16,6)7/h8,18-19H,9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKIOXZQXUMELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(N(C(C1)(C)C)C(=O)OC(C)(C)C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination of N-Boc-4-Piperidone

Reagents :

-

N-Boc-4-piperidone

-

Triphenyl phosphite, diisopropylethylamine (DIPEA), bromine

-

Solvent: Dichloromethane (DCM) at -25°C to -15°C

Procedure :

N-Boc-4-piperidone is treated with bromine in the presence of triphenyl phosphite and DIPEA. The reaction forms N-Boc-1,2,5,6-tetrahydropyridine-4-bromine via electrophilic bromination. After quenching with ethanol, the crude product is purified by solvent extraction and recrystallization, yielding 77–81%.

Step 2: Grignard Reaction with Pinacol Borate

Reagents :

-

N-Boc-tetrahydropyridine-4-bromine

-

Isopropylmagnesium chloride-lithium chloride (1.3 M in THF)

-

Methoxy pinacol borate or isopropoxy pinacol borate

-

Solvent: Tetrahydrofuran (THF) at -15°C to 10°C

Procedure :

The brominated intermediate undergoes magnesium-halogen exchange with iPrMgCl·LiCl. Subsequent addition of pinacol borate introduces the boronic ester moiety. After aqueous workup and recrystallization in ethanol/heptane, the product is isolated in 56–63% yield with >98% purity.

Key Data :

Palladium-Catalyzed Miyaura Borylation

This method employs transition-metal catalysis for direct borylation of halogenated precursors.

Reagents and Conditions:

-

Substrate : N-Boc-1,2,5,6-tetrahydropyridine-4-iodine (synthesized via iodination using I₂/DCM)

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Boronate Source : Bis(pinacolato)diboron (B₂Pin₂)

-

Base : Potassium acetate

-

Solvent : Dioxane at 80–100°C

Procedure :

The iodinated tetrahydropyridine reacts with B₂Pin₂ under palladium catalysis. After 10–16 hours, silica gel filtration and hexane recrystallization yield the boronic ester with 51–58% overall yield and 98.2–99.6% purity.

Advantages :

One-Pot Tandem Bromination-Borylation

A streamlined approach combining bromination and borylation in a single reactor.

Reagents :

-

N-Boc-4-piperidone, bromine, iPrMgCl·LiCl, pinacol borate

-

Solvent: THF/DCM mixture

Procedure :

Bromination and Grignard exchange are conducted sequentially without isolating intermediates. This method reduces purification steps but requires precise temperature control (-15°C to 25°C). Final yields reach 55–60% with comparable purity to stepwise methods.

Alternative Routes for Tetramethyl Substituents

The 2,2,6,6-tetramethyl variant introduces additional challenges due to steric hindrance. Modifications to standard methods include:

Modified Bromination:

Borylation Adjustments:

-

Grignard Reagent : tert-Butylmagnesium chloride (higher steric tolerance)

-

Solvent : 2-Methyltetrahydrofuran (enhanced stability for bulky intermediates)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Bromination-Grignard | 56–63 | 98.3–99.6 | High purity, established protocol | Cryogenic conditions required |

| Miyaura Borylation | 51–58 | 98.2–99.6 | Scalable, fewer steps | Palladium cost |

| One-Pot Tandem | 55–60 | 97–99 | Reduced purification | Temperature sensitivity |

| Tetramethyl-Specific | 50–75 | 95–98 | Targets steric hindrance | Lower yields |

Critical Reaction Parameters

-

Temperature Control :

-

Solvent Selection :

-

Purification :

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

Substitution: The Boc group can be removed under acidic conditions to expose the free boronic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Free Boronic Acid: Obtained by removing the Boc group.

Scientific Research Applications

Structure

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the boronic acid functionality during chemical reactions. This protection allows for selective reactions without the risk of premature activation of the boronic acid moiety.

Organic Synthesis

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid is primarily utilized in cross-coupling reactions:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound acts as a nucleophile in these reactions, enabling the synthesis of biaryl compounds essential for pharmaceuticals and agrochemicals.

- Negishi Coupling : Similar to Suzuki coupling but involves organozinc reagents. The compound's reactivity allows for the construction of complex molecular architectures.

Medicinal Chemistry

The compound plays a crucial role in drug discovery and development:

- Synthesis of Bioactive Molecules : It is used to synthesize various biologically active compounds, including potential therapeutic agents targeting cancer and infectious diseases. For instance, studies have shown that derivatives of this boronic acid can inhibit proteasome activity in cancer cells, leading to cell cycle arrest .

- Antibiotic Development : Research indicates that certain derivatives exhibit activity against resistant bacterial strains by inhibiting biofilm formation . This application is particularly relevant in treating nosocomial infections caused by Pseudomonas aeruginosa.

Material Science

In industry, this compound is employed in the production of advanced materials:

- Polymer Chemistry : It serves as a building block for synthesizing polymers with specific functionalities. The incorporation of boronic acids into polymer matrices can enhance their mechanical properties and chemical resistance.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of proteasome inhibitors. These compounds were evaluated for their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, showcasing their potential as lead compounds for further development .

Case Study 2: Inhibition of Biofilm Formation

Another investigation focused on the application of boronic acids in combating biofilms formed by antibiotic-resistant bacteria. The study revealed that specific derivatives could effectively disrupt biofilm integrity and enhance susceptibility to conventional antibiotics . This finding underscores the importance of boronic acids in addressing public health challenges related to antimicrobial resistance.

Table 1: Comparison of Cross-Coupling Reactions Involving Boronic Acids

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Boronic Acid | Biaryl Compounds | Pd Catalyst; Base Required |

| Negishi | Aryl Halide + Organozinc | Biaryl Compounds | Zn Catalyst; Base Required |

Table 2: Biological Activities of Boronic Acid Derivatives

Mechanism of Action

The mechanism by which 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The Boc group provides protection to the boronic acid, preventing unwanted side reactions.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The compound is used to couple aryl halides with boronic acids, forming biaryl compounds.

Negishi Coupling: It can also be used in the coupling of organozinc compounds with boronic acids.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Research Findings and Challenges

- Synthetic Challenges : The tetramethyl groups complicate purification, as seen in analogous tetrahydropyridine derivatives (). Additionally, the Boc group may require deprotection under acidic conditions, limiting compatibility with acid-sensitive substrates .

- Reactivity Insights : highlights that electron-deficient boronic acids (e.g., 3-trifluoromethylphenylboronic acid) exhibit faster coupling rates than the target compound, suggesting that electronic modulation via substituents could optimize reaction outcomes.

- Thermal Stability : Thermogravimetric analysis () of related compounds indicates that tetramethyl substitution improves thermal stability, a trait likely shared by the target compound.

Biological Activity

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid (CAS Number: 2408429-70-7) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a pyridine ring with boronic acid functionality, which is known for its role in various biological processes including enzyme inhibition and drug development.

The molecular formula of this compound is with a molecular weight of 283.17 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group which is commonly used in organic synthesis to protect amines during chemical reactions .

The biological activity of this compound primarily stems from its ability to interact with various biological targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and have been utilized in the development of inhibitors for proteases and other enzymes.

Inhibitory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Inhibition of Cell Proliferation : Compounds in this class have shown IC50 values in the nanomolar range against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating potent antiproliferative effects .

Case Studies

- Anticancer Activity : A study demonstrated that related compounds exhibited strong inhibitory effects on cell proliferation with IC50 values as low as 0.126 µM against MDA-MB-231 cells. This suggests a promising therapeutic potential in targeting aggressive cancer types .

- Enzyme Inhibition : The compound has been evaluated for its activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. Inhibition of these enzymes could lead to reduced tumor invasion and metastasis .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2408429-70-7 |

| Molecular Formula | C14H26BNO4 |

| Molecular Weight | 283.17 g/mol |

| IC50 (MDA-MB-231) | 0.126 µM |

| Mechanism | Enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate with aryl/heteroaryl halides under Suzuki-Miyaura conditions. Key steps include:

- Use of potassium phosphate as a base in 1,4-dioxane/water solvent systems.

- Catalysis by dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) at 110°C under inert atmosphere for 12 hours .

- Post-reaction purification via column chromatography or recrystallization to isolate the boronic acid derivative .

Q. How is the compound characterized for purity and structural confirmation?

Standard analytical techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and Boc-protection integrity. For example, characteristic signals for tetramethyl groups appear as singlets at δ 1.42–1.49 ppm in H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 224 [M] for related intermediates) .

- Infrared (IR) spectroscopy : Peaks near 1671 cm (C=O stretching) and 1613 cm (B–O vibrations) .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura coupling reactions involving this boronic acid?

Low yields may arise from:

- Catalyst deactivation : Replace palladium catalysts with air-stable alternatives like PdCl(dppf) and optimize ligand ratios .

- Steric hindrance : Introduce microwave-assisted synthesis (e.g., 150°C for 20 minutes) to enhance reaction efficiency .

- Byproduct formation : Monitor reaction progress via TLC and employ scavengers like polymer-bound thiourea to remove unreacted halides .

Q. What strategies resolve discrepancies in spectral data during characterization?

Contradictory NMR/MS data may stem from:

- Radical intermediates : Use spin-trapping agents (e.g., TEMPO) to quench transient radicals, as seen in analogous nitroxide-containing systems .

- Tautomerization : Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .

- Impurity profiling : Combine HPLC with diode-array detection (DAD) to isolate and identify minor byproducts .

Q. How can the Boc-protecting group be selectively removed without degrading the boronic acid moiety?

Q. What are the mechanistic implications of the compound’s radical scavenging behavior?

The tetramethyl-substituted tetrahydropyridine core can stabilize nitroxide radicals, as demonstrated in:

- Antioxidant studies : Fluorescence assays under Fenton conditions (Fe/HO) show inhibition of hydroxyl radical formation, suggesting potential applications in redox biology .

- Spin-trapping : EPR spectroscopy reveals stable radical adducts when reacting with superoxide radicals .

Data Contradictions and Resolution

Q. Why do some synthetic routes fail to reduce the nitroxide intermediate (e.g., 1-oxyl-4-carboxyl derivatives)?

- Catalyst incompatibility : Palladium on charcoal may fail due to adsorption of intermediates. Switch to Fe powder in acetic acid, which reduces nitroxides to amines efficiently (e.g., 78% yield for analogous quinazolinones) .

- Side reactions : Monitor pH during reduction; acidic conditions may protonate the boronic acid, leading to undesired side products .

Q. How do solvent systems affect the compound’s reactivity in cross-coupling reactions?

- Polar aprotic solvents : DMF or THF may destabilize the boronic acid via protodeboronation. Prefer 1,4-dioxane/water mixtures to enhance solubility and stabilize the boronate ester intermediate .

- Temperature effects : Elevated temperatures (>100°C) accelerate coupling but risk Boc-group cleavage. Optimize at 80–90°C for balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.